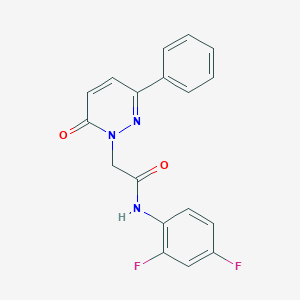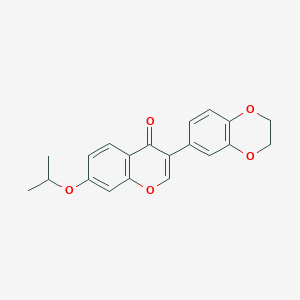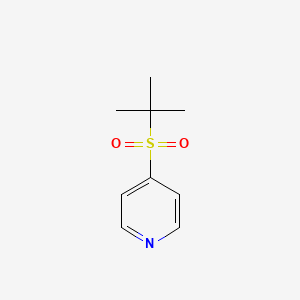![molecular formula C16H20N2O3S B5674287 N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(2-thienyl)propanamide](/img/structure/B5674287.png)
N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(2-thienyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves rational and structure-based drug design, utilizing conformationally constrained tetrahydrofuran derivatives to improve interactions with target sites, such as human GluA2 ligand-binding domains. For instance, a unique tetrahydrofuran ether class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators was identified, highlighting the importance of structural modifications for enhanced potency, selectivity, and metabolic stability (Shaffer et al., 2015).
Molecular Structure Analysis
Structural elucidation of these compounds typically involves advanced spectroscopic techniques, including X-ray crystallography, which helps in determining the conformational details and molecular geometry critical for their biological activity. For example, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was determined, providing insights into the molecule's interaction potential within biological systems (Al-Hourani et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of such molecules often involves interactions with biological targets, including enzymes and receptors. Their synthesis can involve multiple steps, including ring closure reactions, nucleophilic substitutions, and the introduction of functional groups to enhance biological activity. For example, research on NBS-promoted synthesis of α,β-unsaturated isoxazol-5(4H)-ones showcases the methodology for obtaining derivatives with potential biological applications (Kiyani et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and stability, are crucial for their formulation and therapeutic efficacy. These characteristics are determined through various analytical techniques, including thermogravimetric analysis (TGA), to assess the compound's stability under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, bonding, and interaction with biological molecules, define the compound's pharmacological profile. Studies often involve computational and in vitro analyses to predict and confirm these interactions, as seen in the design and biological evaluation of derivatives as enzyme inhibitors (Mishra et al., 2016).
Propriétés
IUPAC Name |
N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]-3-thiophen-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-11-7-13(21-18-11)8-12-9-20-10-15(12)17-16(19)5-4-14-3-2-6-22-14/h2-3,6-7,12,15H,4-5,8-10H2,1H3,(H,17,19)/t12-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEGERZQFZSFQC-DOMZBBRYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC2COCC2NC(=O)CCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)CCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(2-thienyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-6-[(2-pyridinylthio)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5674209.png)
![2-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]-2-azaspiro[4.5]decan-3-one](/img/structure/B5674222.png)
![(1S*,5R*)-6-[(5-ethyl-3-thienyl)carbonyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5674233.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5674249.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-furoyl)-L-prolinamide](/img/structure/B5674263.png)


![ethyl 3-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5674296.png)


![7-methyl-2-(2-methylquinolin-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5674312.png)
